molecular formula C17H16IN5O3S2 B038558 N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine CAS No. 117820-47-0

N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine

Cat. No. B038558
CAS RN: 117820-47-0
M. Wt: 529.4 g/mol
InChI Key: MVSBXGNECVFSOD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine, also known as IATP, is a photoaffinity labeling reagent that is used in biochemical and physiological research. It is a compound that has a high affinity for cysteine residues in proteins and can be used to selectively label and identify specific proteins in complex mixtures.

Mechanism of Action

The mechanism of action of N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine involves the covalent modification of cysteine residues in proteins upon exposure to ultraviolet light. The resulting adducts can then be identified and analyzed using a variety of biochemical and biophysical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine depend on the specific proteins that are labeled and the nature of the interactions being studied. However, in general, N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine can be used to identify and characterize proteins involved in a wide range of cellular processes, including signal transduction, gene expression, and protein folding.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine in lab experiments include its high selectivity for cysteine residues, its ability to label proteins in complex mixtures, and its compatibility with a wide range of biochemical and biophysical techniques. However, there are also some limitations to its use, including the need for ultraviolet light exposure and the potential for non-specific labeling of proteins.

Future Directions

There are many potential future directions for research involving N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine, including the development of new labeling reagents with improved selectivity and sensitivity, the use of N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine in combination with other labeling techniques to study protein-protein interactions, and the application of N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine in the study of disease pathways and drug discovery. Additionally, the use of N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine in live cell imaging and proteomics applications is an area of active research.

Synthesis Methods

The synthesis of N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine involves several steps, starting with the reaction of 3-iodo-4-nitrophenylpropionic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cysteine to form the amide intermediate, which is then reacted with 2-thiopyridine to form the final product.

Scientific Research Applications

N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine has been used extensively in scientific research as a tool for identifying and characterizing proteins in complex mixtures. It is particularly useful for studying protein-protein interactions, as it allows researchers to selectively label and isolate specific proteins involved in these interactions.

properties

CAS RN

117820-47-0

Product Name

N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine

Molecular Formula

C17H16IN5O3S2

Molecular Weight

529.4 g/mol

IUPAC Name

(2R)-2-[3-(4-azido-3-iodophenyl)propanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid

InChI

InChI=1S/C17H16IN5O3S2/c18-12-9-11(4-6-13(12)22-23-19)5-7-15(24)21-14(17(25)26)10-27-28-16-3-1-2-8-20-16/h1-4,6,8-9,14H,5,7,10H2,(H,21,24)(H,25,26)/t14-/m0/s1

InChI Key

MVSBXGNECVFSOD-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=NC(=C1)SSC[C@@H](C(=O)O)NC(=O)CCC2=CC(=C(C=C2)N=[N+]=[N-])I

SMILES

C1=CC=NC(=C1)SSCC(C(=O)O)NC(=O)CCC2=CC(=C(C=C2)N=[N+]=[N-])I

Canonical SMILES

C1=CC=NC(=C1)SSCC(C(=O)O)NC(=O)CCC2=CC(=C(C=C2)N=[N+]=[N-])I

Other CAS RN

117820-47-0

synonyms

ACTP
N-(3-iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine

Origin of Product

United States

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